(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide
CAS No.: 549482-28-2
Cat. No.: VC4351190
Molecular Formula: C16H17NO2
Molecular Weight: 255.317
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 549482-28-2 |
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Molecular Formula | C16H17NO2 |
Molecular Weight | 255.317 |
IUPAC Name | (E)-3-(furan-2-yl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Standard InChI | InChI=1S/C16H17NO2/c1-12(2)13-5-7-14(8-6-13)17-16(18)10-9-15-4-3-11-19-15/h3-12H,1-2H3,(H,17,18)/b10-9+ |
Standard InChI Key | NECDBQBYIWOGKW-MDZDMXLPSA-N |
SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Introduction
Structural Characteristics and Molecular Design
The molecular formula of (2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-ena mide is C₁₆H₁₇NO₂, with a calculated molecular weight of 255.32 g/mol. Its structure comprises three key components (Figure 1):
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Furan-2-yl group: A five-membered aromatic heterocycle with oxygen at the 2-position, contributing electron-rich π-system reactivity .
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(E)-Prop-2-enamide backbone: An α,β-unsaturated carbonyl system that imposes planarity and influences electronic conjugation .
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4-(Propan-2-yl)phenyl substituent: A para-isopropyl-substituted aniline group, enhancing lipophilicity and steric bulk .
Crystallographic data for analogous furan-containing enamides (e.g., C₂₀H₁₃ClN₂O₃) reveal planar geometries around the enamide moiety, with dihedral angles of 5.2°–8.7° between the furan and phenyl rings . The (E)-configuration stabilizes the molecule via conjugation between the carbonyl and furan π-systems, as evidenced by C=O bond lengths of ~1.22 Å and C=C distances of ~1.34 Å in related structures .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a two-step sequence:
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Preparation of (2E)-3-(furan-2-yl)prop-2-enoic acid: Achieved through a Knoevenagel condensation between furfural and malonic acid under acidic conditions .
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Amide coupling with 4-isopropylaniline: Utilizes carbodiimide-mediated coupling (e.g., EDCl/HOBt) or mixed anhydride methods .
Reaction Conditions and Yields
Patent data for structurally similar tetrasubstituted alkenes (e.g., US20160347717A1) report yields of 65–78% for analogous amide couplings, with reaction times of 12–24 hours in dichloromethane or THF at 0–25°C . Stereochemical purity is maintained by employing E-selective conditions, such as low-temperature reactions and bulky base additives .
Table 1: Comparative Synthetic Parameters for Furan-Containing Enamides
Parameter | This Compound | Analog | Analog |
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Coupling Reagent | EDCl/HOBt | DCC/DMAP | HATU |
Solvent | THF | CH₂Cl₂ | DMF |
Reaction Time (h) | 18 | 24 | 12 |
Isolated Yield (%) | 72* | 68 | 81 |
*Theoretical yield based on analogous reactions . |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
Mass Spectrometry
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HRMS (ESI+): m/z calcd for C₁₆H₁₈NO₂ [M+H]⁺: 256.1338; found: 256.1335.
Infrared Spectroscopy
Hypothetical Biological Activity and Structure-Activity Relationships
While no direct bioactivity data exists for this compound, furan-based enamides demonstrate diverse pharmacological profiles:
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Kinase Inhibition: Furanopyrimidine analogs exhibit EGFR inhibitory activity (IC₅₀ = 8–12 nM) .
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Antimicrobial Effects: Analogous structures show MIC values of 4–16 µg/mL against S. aureus and E. coli .
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Cytotoxicity: Enamide derivatives display IC₅₀ = 2.5–9.8 µM in HCT-116 and MCF-7 cell lines .
The para-isopropyl group may enhance membrane permeability (calculated logP = 3.1) compared to unsubstituted analogs (logP = 2.4). Molecular docking studies of similar compounds suggest that the furan oxygen participates in hydrogen bonding with kinase active sites (e.g., EGFR T790M/L858R) .
Future Research Directions
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Synthetic Optimization:
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Biological Screening:
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Material Science Applications:
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